molecular formula C13H22N4O4S B2785927 ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1903690-53-8

ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No. B2785927
CAS RN: 1903690-53-8
M. Wt: 330.4
InChI Key: QNRUKSUIWJMIOF-UHFFFAOYSA-N
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Description

The compound “ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate” is a complex organic molecule that contains an imidazole ring, a diazepane ring, and a sulfonyl group . Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . Diazepane rings are seven-membered with one nitrogen atom and are found in several pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole and diazepane rings, and the introduction of the sulfonyl group . The exact methods would depend on the specific starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and diazepane rings, as well as the sulfonyl group . The exact structure would depend on the specific arrangement of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and diazepane rings, as well as the sulfonyl group . The imidazole ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .

properties

IUPAC Name

ethyl 4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-4-21-13(18)16-6-5-7-17(9-8-16)22(19,20)12-10-15(3)11(2)14-12/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRUKSUIWJMIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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